molecular formula C13H10F3NO B11749235 {3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol CAS No. 1349718-78-0

{3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol

Cat. No.: B11749235
CAS No.: 1349718-78-0
M. Wt: 253.22 g/mol
InChI Key: BWTRIPRYSQLBMM-UHFFFAOYSA-N
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Description

{3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol is an organic compound with the chemical formula C13H10F3NO. It is a derivative of pyridine and contains a trifluoromethyl group, which is known for its electron-withdrawing properties. This compound is often used as an intermediate in organic synthesis and has various applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol typically involves the reaction of 3-(trifluoromethyl)pyridine with benzyl alcohol under acidic or Lewis acid catalysis conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction time. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

{3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

Chemistry

In chemistry, {3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the development of new materials and catalysts .

Biology and Medicine

In the field of biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with various biological targets, making it a candidate for drug development .

Industry

Industrially, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the synthesis of herbicides and insecticides .

Mechanism of Action

The mechanism of action of {3-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the pyridine ring, which imparts distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .

Properties

CAS No.

1349718-78-0

Molecular Formula

C13H10F3NO

Molecular Weight

253.22 g/mol

IUPAC Name

[3-[3-(trifluoromethyl)pyridin-2-yl]phenyl]methanol

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)11-5-2-6-17-12(11)10-4-1-3-9(7-10)8-18/h1-7,18H,8H2

InChI Key

BWTRIPRYSQLBMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC=N2)C(F)(F)F)CO

Origin of Product

United States

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